molecular formula C21H25N5O5S B2738358 2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 898450-95-8

2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No. B2738358
CAS RN: 898450-95-8
M. Wt: 459.52
InChI Key: OGLCCWAIVRDIDS-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing an oxygen atom and a nitrogen atom .


Chemical Reactions Analysis

The compound likely undergoes reactions typical of other pyrimidine derivatives. For example, it might undergo electrophilic substitution at the carbon between the two nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been explored for its role in the synthesis of various derivatives with potential insecticidal, antimicrobial, and antifungal activities. One study highlights the preparation of pyridine derivatives showing significant insecticidal activity against the cowpea aphid, with one compound outperforming a standard insecticide, acetamiprid (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). Another research focuses on the synthesis of pyrimidine-triazole derivatives from a morpholino molecule, investigating their antimicrobial activity against selected bacterial and fungal strains, showcasing the compound's versatility in generating bioactive molecules (Majithiya & Bheshdadia, 2022).

Bioactive Applications

The compound's derivatives have been identified as broad-spectrum antifungal agents against Candida and Aspergillus species, with modifications improving plasmatic stability while retaining in vitro antifungal activity (Bardiot et al., 2015). This highlights its potential in developing new antifungal treatments. Additionally, novel heterocyclic compounds incorporating the antipyrine moiety, synthesized using the compound as a key intermediate, have been evaluated for antimicrobial activity, further underscoring the compound's utility in synthesizing bioactive agents (Bondock, Rabie, Etman, & Fadda, 2008).

Future Directions

Future research could focus on elucidating the biological activity of this compound, as well as optimizing its synthesis. Given the presence of the pyrimidine and morpholine rings, it might be interesting to explore its potential as a pharmaceutical compound .

properties

IUPAC Name

2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5S/c27-19(22-15-3-1-4-16(13-15)26(29)30)14-32-20-17-5-2-6-18(17)25(21(28)23-20)8-7-24-9-11-31-12-10-24/h1,3-4,13H,2,5-12,14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLCCWAIVRDIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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